Ethyl [(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]formate

Catalog No.
S11586250
CAS No.
M.F
C13H14N2O4S
M. Wt
294.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl [(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]f...

Product Name

Ethyl [(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]formate

IUPAC Name

ethyl 2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoacetate

Molecular Formula

C13H14N2O4S

Molecular Weight

294.33 g/mol

InChI

InChI=1S/C13H14N2O4S/c1-3-18-8-5-6-9-10(7-8)20-13(14-9)15-11(16)12(17)19-4-2/h5-7H,3-4H2,1-2H3,(H,14,15,16)

InChI Key

JBKKYTGZESQHRK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C(=O)OCC

Ethyl [(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]formate is a chemical compound characterized by its unique structure, which includes an ethyl ester and a benzothiazole moiety. The compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its biological activity and ability to interact with various biological targets. The systematic name reflects its functional groups, including an ethoxy group and a carbamoyl group, which contribute to its reactivity and solubility properties.

Typical of compounds containing carbamoyl and ester functionalities. These include:

  • Hydrolysis: The ester bond can be hydrolyzed in the presence of water, leading to the formation of the corresponding acid (6-ethoxy-1,3-benzothiazol-2-yl)carbamic acid and ethanol.
  • Transesterification: This reaction can occur with other alcohols, allowing for the exchange of the ethyl group with another alkyl group.
  • Nucleophilic Substitution: The carbonyl carbon of the carbamoyl group can be attacked by nucleophiles, leading to various derivatives depending on the nucleophile used.

The biological activity of Ethyl [(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]formate has been investigated in various studies. It exhibits:

  • Antimicrobial Properties: The compound has shown effectiveness against certain bacterial strains, indicating potential use as an antimicrobial agent.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit the growth of specific cancer cell lines, making it a candidate for further research in cancer therapeutics.
  • Enzyme Inhibition: The presence of the benzothiazole ring is associated with inhibitory effects on certain enzymes, which could be leveraged in drug design.

The synthesis of Ethyl [(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]formate can be achieved through several methods:

  • Condensation Reaction: A common method involves the reaction of 6-ethoxy-1,3-benzothiazol-2-amine with ethyl formate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamoyl bond.
  • Esterification: The reaction between 6-ethoxy-1,3-benzothiazol-2-carboxylic acid and ethanol under acidic conditions can yield the desired ethyl ester.
  • One-Pot Synthesis: Advanced synthetic routes may employ one-pot reactions combining multiple steps to improve yield and reduce time.

Ethyl [(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]formate has several applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting bacterial infections or cancer.
  • Agriculture: Its antimicrobial properties make it suitable for use as a pesticide or fungicide in agricultural settings.

Interaction studies involving Ethyl [(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]formate focus on its binding affinity to biological targets such as proteins or enzymes. Techniques such as:

  • Molecular Docking: This computational method predicts how the compound interacts with target proteins at a molecular level.
  • In Vitro Assays: These experiments assess the biological activity and efficacy against specific pathogens or cancer cell lines.

Ethyl [(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]formate shares structural similarities with several compounds that also contain benzothiazole or carbamoyl groups. Here are some similar compounds:

Compound NameStructure FeaturesUnique Aspects
6-EthoxybenzothiazoleBenzothiazole core with ethoxy groupPotentially lower solubility than Ethyl formate
N-(6-Ethoxybenzothiazol-2-yl)ureaUrea derivative with similar benzothiazole structureDifferent reactivity profile due to urea functionality
Ethyl 2-(benzothiazol-2-yloxy)acetateBenzothiazole linked via ether to acetateDifferent ester linkage affecting reactivity

The uniqueness of Ethyl [(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]formate lies in its specific combination of functional groups that enhance its biological activity while maintaining stability under physiological conditions. This makes it a promising candidate for further research and development in both pharmaceutical and agricultural applications.

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

294.06742811 g/mol

Monoisotopic Mass

294.06742811 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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